molecular formula C15H13NO4 B8349770 5-Methyl-2-[(2-nitrophenyl)methoxy]benzaldehyde

5-Methyl-2-[(2-nitrophenyl)methoxy]benzaldehyde

Cat. No. B8349770
M. Wt: 271.27 g/mol
InChI Key: CDARKBVFBQHOFY-UHFFFAOYSA-N
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Patent
US05498722

Procedure details

Methanesulphonyl chloride (5.4 ml) was added dropwise to a stirred solution of 2-nitrobenzenemethanol (10.0 g) and triethylamine (10.1 ml) in 1,4-dioxane (10 ml) at 15°-25° C. After 30 min the mixture was filtered, washed with 1,4-dioxane (50 ml) and the filtrate added to a stirred mixture of 5-methylsalicylaldehyde (9.1 g) and potassium carbonate (9.9 g) in N,N-dimethylacetamide (50 ml). The mixture was stirred at 20° C. for 24 h, water (160 ml) was added and, after a further 1 h, the mixture was filtered. The filtrate was washed with water:1,4-dioxane (1:1; 50 ml) and water (150 ml) and dried at 40° C. in vacuo to give the title compound as a cream coloured solid (15.7 g) m.p. 124° C.
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(Cl)(=O)=O.[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:15][OH:16])([O-:8])=[O:7].C(N([CH2:22][CH3:23])CC)C.[O:24]1[CH2:29][CH2:28]OCC1>>[CH3:15][C:10]1[CH:9]=[CH:22][C:23]([O:16][CH2:15][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[N+:6]([O-:8])=[O:7])=[C:28]([CH:11]=1)[CH:29]=[O:24]

Inputs

Step One
Name
Quantity
5.4 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CO
Name
Quantity
10.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 30 min the mixture was filtered
Duration
30 min
WASH
Type
WASH
Details
washed with 1,4-dioxane (50 ml)
ADDITION
Type
ADDITION
Details
the filtrate added to a stirred mixture of 5-methylsalicylaldehyde (9.1 g) and potassium carbonate (9.9 g) in N,N-dimethylacetamide (50 ml)
ADDITION
Type
ADDITION
Details
water (160 ml) was added and, after a further 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The filtrate was washed with water:1,4-dioxane (1:1; 50 ml) and water (150 ml)
CUSTOM
Type
CUSTOM
Details
dried at 40° C. in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC=1C=CC(=C(C=O)C1)OCC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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